N-[2-(1,3-Benzoxazol-2-yl)ethyl][1,1'-biphenyl]-4-sulfonamide
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Overview
Description
N-(2-(Benzo[d]oxazol-2-yl)ethyl)-[1,1’-biphenyl]-4-sulfonamide is a compound that belongs to the class of benzoxazole derivatives.
Preparation Methods
Chemical Reactions Analysis
N-(2-(Benzo[d]oxazol-2-yl)ethyl)-[1,1’-biphenyl]-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzoxazole or biphenyl rings are replaced with other groups.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of N-(2-(Benzo[d]oxazol-2-yl)ethyl)-[1,1’-biphenyl]-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
N-(2-(Benzo[d]oxazol-2-yl)ethyl)-[1,1’-biphenyl]-4-sulfonamide can be compared with other benzoxazole derivatives and sulfonamide compounds. Similar compounds include:
Benzoxazole derivatives: These compounds share the benzoxazole ring structure and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Sulfonamide compounds: These compounds contain the sulfonamide group and are known for their antibacterial properties.
The uniqueness of N-(2-(Benzo[d]oxazol-2-yl)ethyl)-[1,1’-biphenyl]-4-sulfonamide lies in its combined structural features, which may confer distinct biological activities and applications compared to other similar compounds.
Properties
CAS No. |
926283-46-7 |
---|---|
Molecular Formula |
C21H18N2O3S |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
N-[2-(1,3-benzoxazol-2-yl)ethyl]-4-phenylbenzenesulfonamide |
InChI |
InChI=1S/C21H18N2O3S/c24-27(25,18-12-10-17(11-13-18)16-6-2-1-3-7-16)22-15-14-21-23-19-8-4-5-9-20(19)26-21/h1-13,22H,14-15H2 |
InChI Key |
GEBABRHOKNGZIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NCCC3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
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